Divergent Hydrogen-Bonding Capacity vs. N-Acetylated Analog Drives Altered Protein Binding Affinity
The target compound, 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, retains a free primary amine at the 5-position of the triazole ring, a critical hydrogen bond donor. In contrast, the N-acetylated analog N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3) masks this amine, eliminating a key interaction point [1]. This structural variation directly impacts binding to biological targets such as serum albumins and enzyme active sites, where the free amine contributes to enhanced electrostatic and hydrogen-bonding interactions . For example, in binding studies with bovine serum albumin (BSA), acetamide derivatives of 1,2,4-triazole bearing additional hydrogen-bond donors show quantifiably higher binding constants than their N-substituted counterparts [2].
| Evidence Dimension | Hydrogen Bond Donor Count / Protein Binding Potential |
|---|---|
| Target Compound Data | 3 H-bond donors (free NH2 and NH of triazole ring); predicted to exhibit higher binding affinity [1]. |
| Comparator Or Baseline | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3): 2 H-bond donors . |
| Quantified Difference | Increase of ~1 H-bond donor (primary amine vs. secondary amide), which correlates with stronger and more specific protein-ligand interactions [2]. |
| Conditions | Structural analysis; BSA binding assay context from related 1,2,4-triazole acetamides [2]. |
Why This Matters
The presence of an additional hydrogen bond donor can significantly improve binding affinity to target proteins, reducing the risk of false negatives in screening campaigns and enabling more potent lead optimization.
- [1] ChemBase. (n.d.). 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide. ChemBase ID: 124970. View Source
- [2] Abbasi, M. A., et al. (2019). Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides. View Source
